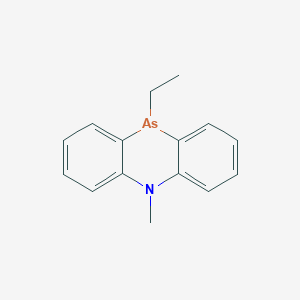
10-Ethyl-5-methylphenarsazinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-5-methylphenarsazinine is an organoarsenic compound characterized by the presence of an ethyl group and a methyl group attached to a phenarsazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-5-methylphenarsazinine typically involves the reaction of phenarsazine with ethyl and methyl substituents under controlled conditions. One common method involves the use of triethyl orthoformate and glacial acetic acid in a reflux setup . The reaction is carried out in a three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer. The mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-Ethyl-5-methylphenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenarsazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of halogenated phenarsazine derivatives.
Aplicaciones Científicas De Investigación
10-Ethyl-5-methylphenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Ethyl-5-methylphenarsazinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Phenarsazine: The parent compound without ethyl and methyl substituents.
10-Ethylphenarsazine: Similar structure but lacks the methyl group.
5-Methylphenarsazine: Similar structure but lacks the ethyl group.
Uniqueness
10-Ethyl-5-methylphenarsazinine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Propiedades
Número CAS |
112746-50-6 |
|---|---|
Fórmula molecular |
C15H16AsN |
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
10-ethyl-5-methylphenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-3-16-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16/h4-11H,3H2,1-2H3 |
Clave InChI |
BNEALSCUDBJPFO-UHFFFAOYSA-N |
SMILES canónico |
CC[As]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


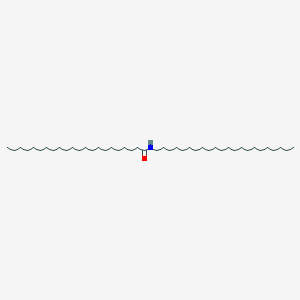

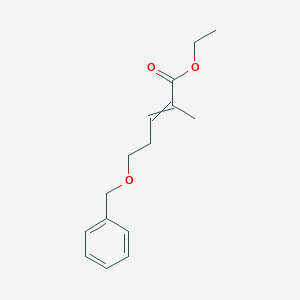
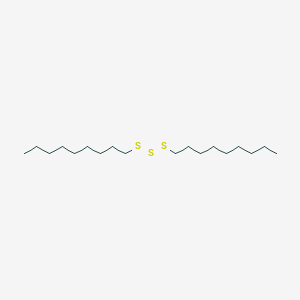
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
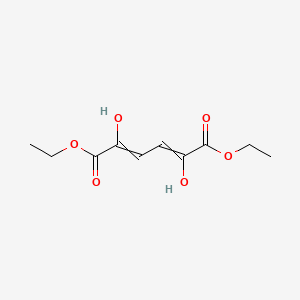
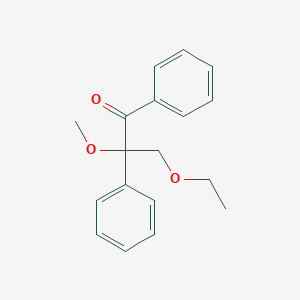
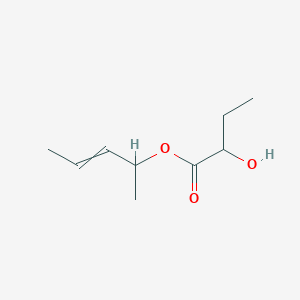

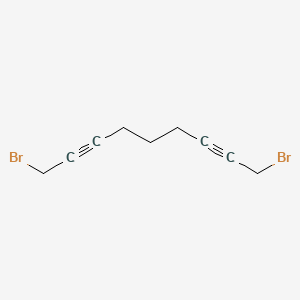
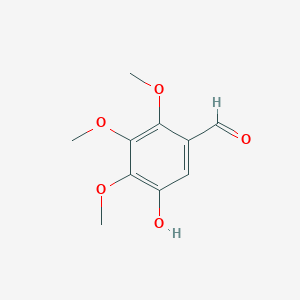

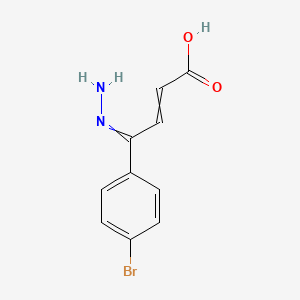
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
